molecular formula C18H14BrClN2OS B3299466 4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899910-86-2

4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B3299466
CAS No.: 899910-86-2
M. Wt: 421.7 g/mol
InChI Key: SLYCXRUYGRHKGS-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 4-chlorobenzoyl chloride in the presence of a base, followed by cyclization with a suitable thiourea derivative. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N’-(4-chlorobenzoyl)thiourea
  • N-(4-bromophenyl)-2-(4-chlorobenzoyl)hydrazinecarbothioamide

Uniqueness

Compared to similar compounds, 4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione stands out due to its specific substitution pattern and the presence of the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2OS/c1-18(2)21-15(11-3-7-13(19)8-4-11)17(24)22(18)16(23)12-5-9-14(20)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYCXRUYGRHKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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4-(4-bromophenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

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